
N-(4-ethoxyphenyl)-2,2-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2,2-dimethylbutanamide, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. This compound is a member of the propionic acid class of NSAIDs and is structurally related to ibuprofen and naproxen. Etodolac is widely used in the medical field due to its potent anti-inflammatory and analgesic properties.
Mécanisme D'action
N-(4-ethoxyphenyl)-2,2-dimethylbutanamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid signaling molecules that play a key role in the inflammatory response. By inhibiting COX activity, N-(4-ethoxyphenyl)-2,2-dimethylbutanamide reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has also been shown to inhibit platelet aggregation, which can help prevent the formation of blood clots.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also highly effective in reducing inflammation and pain. However, like all NSAIDs, N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has some limitations. It can cause gastrointestinal side effects such as ulcers and bleeding, and it can also cause kidney damage with prolonged use.
Orientations Futures
There are a number of potential future directions for research on N-(4-ethoxyphenyl)-2,2-dimethylbutanamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that N-(4-ethoxyphenyl)-2,2-dimethylbutanamide can inhibit the growth of certain cancer cells, and further research in this area could lead to the development of new cancer therapies.
Another area of interest is the development of new formulations of N-(4-ethoxyphenyl)-2,2-dimethylbutanamide that are more effective and have fewer side effects. For example, researchers could explore the use of nanoparticle-based drug delivery systems to improve the efficacy and safety of N-(4-ethoxyphenyl)-2,2-dimethylbutanamide.
Conclusion
In conclusion, N-(4-ethoxyphenyl)-2,2-dimethylbutanamide is a potent NSAID with a wide range of scientific research applications. It has been extensively studied for its anti-inflammatory and analgesic properties, and has shown promise as a potential treatment for cancer. While N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has some limitations, it remains an important tool for researchers in the medical field.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-2,2-dimethylbutanamide involves the condensation of 4-ethoxybenzoyl chloride with 2,2-dimethylbutyric acid in the presence of a base such as triethylamine. The reaction yields a crude product that is purified through recrystallization.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and various other inflammatory conditions. N-(4-ethoxyphenyl)-2,2-dimethylbutanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-14(3,4)13(16)15-11-7-9-12(10-8-11)17-6-2/h7-10H,5-6H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRLUXXZKFRTJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2,2-dimethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

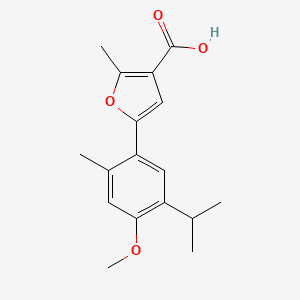

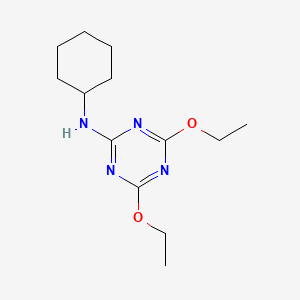
![N,N-diethyl-4-[(4-phenyl-1-piperazinyl)methyl]aniline](/img/structure/B5728335.png)

![N'-({2-[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5728346.png)
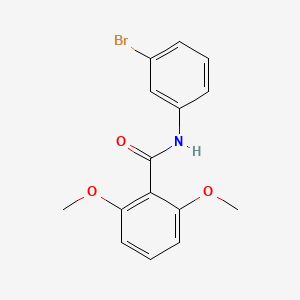
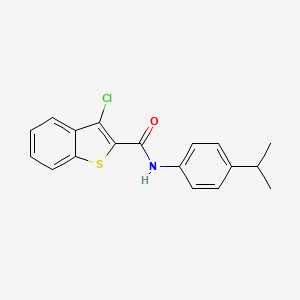
![6-chloro-5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5728359.png)
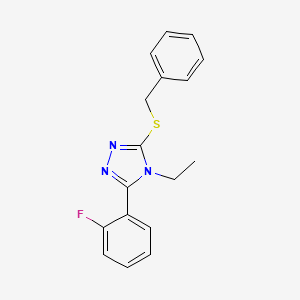
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5728370.png)

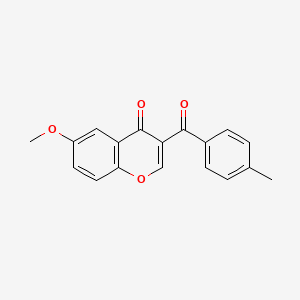
![N-[4-(ethylthio)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5728390.png)